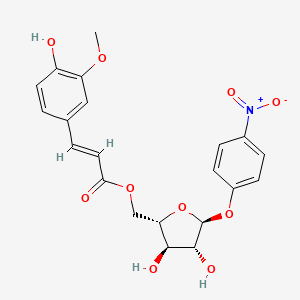

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside

Descripción general

Descripción

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of ferulic acid and arabinofuranose, linked through a nitrophenyl group. This compound is often used in biochemical studies to investigate enzyme activities and substrate specificities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside typically involves the esterification of ferulic acid with p-nitrophenyl alpha-L-arabinofuranoside. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under inert atmosphere to prevent moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside undergoes several types of chemical reactions, including:

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.

Substitution: The nitrophenyl group can be substituted under specific conditions, although this is more relevant in synthetic organic chemistry.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using feruloyl esterases or chemical hydrolysis using acids or bases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: Ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside.

Oxidation and Reduction: Various nitro and amino derivatives depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Enzyme Characterization and Activity

Feruloyl Esterase Studies

NPh-5-Fe-Ara is primarily utilized in enzyme assays to characterize feruloyl esterases, which are enzymes that hydrolyze feruloylated compounds. In studies, NPh-5-Fe-Ara was shown to be an effective substrate for various feruloyl esterases derived from fungi such as Aspergillus oryzae and A. pullulans. These enzymes demonstrated varying degrees of activity on NPh-5-Fe-Ara compared to other substrates, indicating its utility in understanding enzyme specificity and kinetics .

Kinetic Analysis

Research has indicated that the catalytic efficiency () of feruloyl esterases is significantly higher when using NPh-5-Fe-Ara as a substrate. This compound allows for detailed kinetic studies due to its clear absorbance changes during enzymatic reactions, facilitating the determination of enzyme activity and substrate affinity .

Synthesis of Feruloylated Compounds

Chemoenzymatic Synthesis

NPh-5-Fe-Ara serves as a precursor in the synthesis of various feruloylated derivatives through chemoenzymatic methods. For instance, the regioselective synthesis of feruloylated p-nitrophenyl alpha-L-arabinofuranoside has been achieved using lipase-catalyzed transesterification processes, which enhance yields and reduce the number of synthetic steps required .

| Compound | Method | Yield (%) |

|---|---|---|

| NPh-5-Fe-Ara | Lipase-catalyzed transesterification | Up to 86% |

| Feruloylated derivatives | Chemoenzymatic synthesis | Varies by substrate |

Biomedical Research Applications

Potential Therapeutic Uses

Emerging studies suggest that NPh-5-Fe-Ara may have applications in biomedical research, particularly concerning inflammation and cancer. Its structural properties allow it to interact with biological systems effectively, making it a candidate for further investigation into its therapeutic potential .

Case Study: Inflammation Research

In a study examining the effects of feruloylated compounds on inflammatory pathways, NPh-5-Fe-Ara was tested for its ability to modulate inflammatory responses in vitro. Results indicated that it could significantly reduce markers of inflammation, suggesting its potential as an anti-inflammatory agent .

Plant Cell Wall Research

Interactions with Polysaccharides

NPh-5-Fe-Ara's role in plant cell wall research is notable due to its ability to mimic natural polysaccharide structures. It has been used to investigate the interactions between ferulic acid esters and polysaccharides in plant cell walls, contributing to our understanding of plant biology and the structural integrity of cell walls .

Mecanismo De Acción

The primary mechanism of action for p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside involves its hydrolysis by feruloyl esterases. These enzymes target the ester bond, releasing ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside . The ferulic acid can then participate in various biochemical pathways, exerting antioxidant and anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

p-Nitrophenyl alpha-L-arabinofuranoside: Lacks the feruloyl group, used to study arabinofuranosidase activity.

Feruloyl alpha-L-arabinofuranoside: Similar structure but without the nitrophenyl group, used in studying feruloyl esterase activity.

Uniqueness

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside is unique due to the presence of both the feruloyl and nitrophenyl groups, making it a versatile substrate for studying multiple enzyme activities simultaneously. This dual functionality allows for more comprehensive biochemical analyses compared to similar compounds.

Actividad Biológica

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside (NPh-5-Fe-Ara f) is a compound that has garnered attention due to its biological activities, particularly in relation to its enzymatic interactions and potential therapeutic applications. This article delves into the biological activity of NPh-5-Fe-Ara f, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Synthesis

NPh-5-Fe-Ara f is a feruloylated derivative of alpha-L-arabinofuranoside, characterized by the presence of a p-nitrophenyl group and a trans-feruloyl moiety. The synthesis of this compound typically involves enzymatic transesterification processes, which enhance yield and regioselectivity compared to traditional chemical methods. For instance, studies have shown that using immobilized lipases can significantly improve the efficiency of the synthesis process, yielding up to 86% in some cases .

Enzymatic Activity and Mechanism

The primary biological activity of NPh-5-Fe-Ara f is linked to its interaction with feruloyl esterases. These enzymes catalyze the hydrolysis of feruloyl esters, releasing ferulic acid and other phenolic compounds, which are known for their antioxidant properties. Research indicates that NPh-5-Fe-Ara f is effectively hydrolyzed by feruloyl esterases derived from various fungal sources, including Aspergillus oryzae and A. pullulans . The kinetic parameters such as (Michaelis constant) and (turnover number) have been evaluated to understand the substrate affinity and catalytic efficiency of these enzymes on NPh-5-Fe-Ara f.

Antioxidant Properties

NPh-5-Fe-Ara f exhibits significant antioxidant activity, attributed to the release of ferulic acid upon enzymatic hydrolysis. Ferulic acid has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress . In vitro studies have demonstrated that the compound can modulate oxidative stress markers in various cell lines.

Antibacterial Activity

The antibacterial potential of NPh-5-Fe-Ara f has been explored through bioassays against several pathogenic bacteria. The compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating its potential as a natural antimicrobial agent .

Case Studies

- Enzymatic Hydrolysis Study : A study conducted on the hydrolysis of NPh-5-Fe-Ara f by various feruloyl esterases revealed that A. pullulans feruloyl esterase showed superior activity compared to others, with specific activity measured at 150 µmol/min/mg protein for this substrate .

- Antioxidant Activity Assessment : In a controlled experiment assessing oxidative stress in human epithelial cells, treatment with NPh-5-Fe-Ara f resulted in a 30% reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its protective role against oxidative damage .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 300.25 g/mol |

| Kinetic Parameters | : 0.25 mM |

| : 120 min | |

| MIC Against S. aureus | 50 µg/mL |

| Antioxidant Activity | 30% reduction in ROS levels |

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)23)3-9-18(24)30-11-17-19(25)20(26)21(32-17)31-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23,25-26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYVLJKIQHEDV-LUIQYSJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.